molecular formula C9H19ClN2O B1376631 1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one hydrochloride CAS No. 1423028-17-4

1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one hydrochloride

Cat. No.: B1376631
CAS No.: 1423028-17-4
M. Wt: 206.71 g/mol
InChI Key: MNAKWAVPBQARTB-UHFFFAOYSA-N
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Description

1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C9H18N2O·HCl and a molecular weight of 206.72 g/mol . It is commonly used in pharmaceutical research and chemical synthesis due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one hydrochloride typically involves the reaction of 4-amino-3-ethylpiperidine with ethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one hydrochloride
  • 1-(4-Amino-3-propylpiperidin-1-yl)ethan-1-one hydrochloride
  • 1-(4-Amino-3-isopropylpiperidin-1-yl)ethan-1-one hydrochloride

Comparison: 1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one hydrochloride is unique due to its specific ethyl substitution on the piperidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different alkyl substitutions, it may exhibit distinct pharmacological properties and synthetic utility .

Properties

IUPAC Name

1-(4-amino-3-ethylpiperidin-1-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-3-8-6-11(7(2)12)5-4-9(8)10;/h8-9H,3-6,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAKWAVPBQARTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1N)C(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one hydrochloride
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1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one hydrochloride
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1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one hydrochloride
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1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one hydrochloride
Reactant of Route 5
1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one hydrochloride
Reactant of Route 6
1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one hydrochloride

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